ethyl 1-(2-chlorophenyl)-4-{[(3-methoxyphenyl)carbamoyl]methoxy}-6-oxo-1,6-dihydropyridazine-3-carboxylate
Description
This compound belongs to the dihydropyridazine carboxylate family, characterized by a pyridazine core substituted with chlorophenyl, carbamoylmethoxy, and ester functional groups. The ethyl ester at position 3 enhances lipophilicity, influencing bioavailability and metabolic stability. Such structural features are critical for applications in medicinal chemistry, particularly as enzyme inhibitors or receptor modulators .
Properties
IUPAC Name |
ethyl 1-(2-chlorophenyl)-4-[2-(3-methoxyanilino)-2-oxoethoxy]-6-oxopyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O6/c1-3-31-22(29)21-18(12-20(28)26(25-21)17-10-5-4-9-16(17)23)32-13-19(27)24-14-7-6-8-15(11-14)30-2/h4-12H,3,13H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAGCJRQEPDZWDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC(=CC=C2)OC)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-(2-chlorophenyl)-4-{[(3-methoxyphenyl)carbamoyl]methoxy}-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves multiple steps, including the formation of the dihydropyridazine core and the subsequent attachment of the chlorophenyl and methoxyphenyl carbamoyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Ethyl 1-(2-chlorophenyl)-4-{[(3-methoxyphenyl)carbamoyl]methoxy}-6-oxo-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:
- Oxidation
Biological Activity
Ethyl 1-(2-chlorophenyl)-4-{[(3-methoxyphenyl)carbamoyl]methoxy}-6-oxo-1,6-dihydropyridazine-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article examines the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The compound can be synthesized through a multi-step reaction involving the condensation of 2-chlorobenzaldehyde with various amines and subsequent cyclization to form the pyridazine ring. The synthesis typically involves the following steps:
- Formation of the intermediate : Reacting 2-chlorobenzaldehyde with 3-methoxyphenyl carbamate.
- Cyclization : Using appropriate reagents to facilitate the formation of the dihydropyridazine structure.
- Esterification : Converting the carboxylic acid to an ethyl ester.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of dihydropyridazine possess activity against various bacterial strains, including resistant strains of E. coli and Staphylococcus aureus. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Anti-inflammatory Effects
In addition to antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. A study focused on diphenyl 6-oxo-1,6-dihydropyridazine analogues demonstrated that these compounds can inhibit pro-inflammatory cytokines in vitro, suggesting a potential application in treating inflammatory diseases . The compound's structure may enhance its ability to modulate inflammatory pathways by acting on specific receptors or enzymes involved in inflammation.
Study on Antimicrobial Properties
A recent study evaluated the antimicrobial efficacy of various dihydropyridazine derivatives, including our compound of interest. The results indicated that at concentrations as low as 10 µg/mL, significant inhibition was observed against Gram-positive and Gram-negative bacteria. The study utilized standard disk diffusion methods and broth microdilution assays to determine Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs) .
Anti-inflammatory Assessment
Another significant study assessed the anti-inflammatory potential of related compounds using a murine model of acute lung injury. The results showed that treatment with these compounds significantly reduced markers of inflammation such as TNF-alpha and IL-6 in serum samples. Histological analysis revealed reduced lung edema and infiltration of inflammatory cells, indicating a protective effect against lung injury .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Compounds in this class may inhibit key enzymes involved in bacterial cell wall synthesis.
- Modulation of Cytokine Production : By affecting signaling pathways, these compounds can reduce the production of pro-inflammatory cytokines.
- Interaction with Cellular Targets : The structural features allow for interaction with various cellular receptors or proteins involved in inflammation and infection response.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Key Structural Analogues and Their Properties
The following table summarizes structurally related dihydropyridazine derivatives, highlighting substituent variations and their physicochemical implications:
Substituent-Driven Functional Differences
Chlorophenyl vs. Trifluoromethylphenyl Groups
- In contrast, trifluoromethyl-substituted analogues (e.g., CAS 478067-01-5) exhibit enhanced electronegativity and metabolic resistance due to the stability of C-F bonds .
Carbamoylmethoxy vs. Trifluoromethyl Substituents
- The carbamoylmethoxy group in the target compound introduces hydrogen-bond donor/acceptor capacity, which may improve binding affinity to targets like kinases or proteases. Conversely, trifluoromethyl groups (e.g., CAS 477859-63-5) prioritize lipophilicity and electron-deficient aromatic systems, often improving blood-brain barrier penetration .
Ester vs. Carboxylic Acid Derivatives
- The ethyl ester in the target compound enhances membrane permeability compared to the carboxylic acid derivative (CAS 68254-09-1). However, the latter may exhibit stronger ionic interactions in polar environments, such as enzyme active sites .
Fluoroalkyl vs. Aromatic Substituents
Research Findings and Implications
Electronic and Steric Effects
Studies on isoelectronic and isovalent compounds (e.g., ) suggest that even minor structural deviations—such as replacing chlorophenyl with trifluoromethylphenyl—can drastically alter reactivity and binding modes.
Predictive Toxicology and Read-Across Approaches
As noted in , "read-across" methods leverage structural similarities to predict biological effects.
Q & A
Q. What are the recommended synthetic routes for ethyl 1-(2-chlorophenyl)-4-{[(3-methoxyphenyl)carbamoyl]methoxy}-6-oxo-1,6-dihydropyridazine-3-carboxylate, and what are their respective yields?
Methodological Answer: Synthesis of this compound likely involves multi-step reactions, such as:
- Step 1: Formation of the pyridazine core via cyclization, analogous to methods used for dihydropyridazine derivatives (e.g., Biginelli reaction for tetrahydropyrimidines, as seen in ).
- Step 2: Functionalization with the carbamoyl methoxy group using coupling agents (e.g., EDC/HOBt) to attach the 3-methoxyphenyl carbamate moiety.
- Step 3: Esterification to introduce the ethyl carboxylate group.
Reported yields for similar compounds range from 40–70%, depending on purification efficiency and steric hindrance during coupling . Optimization via temperature control (e.g., 0–5°C for carbamate coupling) and chromatography (silica gel, ethyl acetate/hexane gradients) is critical.
Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?
Methodological Answer: Use a combination of:
- HPLC: To assess purity (≥95% target peak area, C18 column, acetonitrile/water mobile phase).
- NMR Spectroscopy: 1H/13C NMR to confirm substitution patterns (e.g., 2-chlorophenyl protons at δ 7.3–7.5 ppm, carbamate carbonyl at δ 165–170 ppm) .
- Mass Spectrometry (HRMS): To verify molecular weight (e.g., [M+H]+ expected at m/z ~472.1).
- X-ray Crystallography: For unambiguous structural confirmation, as demonstrated for structurally related ethyl carboxylates in .
Q. What stability considerations are critical when handling and storing this compound under laboratory conditions?
Methodological Answer:
- Storage: Store at –20°C in amber vials under inert atmosphere (argon/nitrogen) to prevent hydrolysis of the ester or carbamate groups.
- Decomposition Risks: Avoid exposure to moisture, strong oxidizers, or acidic/basic conditions, which may cleave the carbamate linkage (generating CO₂ and 3-methoxyaniline) .
- Monitoring Stability: Use TLC or HPLC at regular intervals to detect degradation products (e.g., free carboxylic acid from ester hydrolysis).
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the carbamoyl methoxy group in this compound under nucleophilic conditions?
Methodological Answer:
- DFT Calculations: Use Gaussian or ORCA software to model the electron density and frontier molecular orbitals (HOMO/LUMO) of the carbamate group. This predicts susceptibility to nucleophilic attack (e.g., at the carbonyl carbon).
- Molecular Dynamics (MD): Simulate solvation effects in polar aprotic solvents (DMF, DMSO) to assess steric accessibility of the carbamoyl group.
- Validation: Compare computational results with experimental kinetics (e.g., reaction rates with amines or thiols) .
Q. What analytical strategies resolve contradictions in reported biological activity data for dihydropyridazine derivatives?
Methodological Answer:
- Meta-Analysis: Systematically compare assay conditions (e.g., cell lines, concentrations, solvent controls) across studies to identify variables affecting activity.
- Dose-Response Studies: Re-evaluate IC₅₀ values under standardized protocols (e.g., MTT assays with triplicate replicates).
- Structural-Activity Relationship (SAR): Correlate substituent effects (e.g., 2-chlorophenyl vs. 4-methoxyphenyl) with activity trends using multivariate regression .
Q. What are the key challenges in optimizing the reaction conditions to minimize by-products during the synthesis of similar dihydropyridazine carboxylates?
Methodological Answer:
- By-Product Sources:
- Racemization: At chiral centers during cyclization (mitigated by low-temperature reactions).
- Oligomerization: Due to excess coupling agents (controlled via stoichiometric reagent ratios).
- Optimization Tactics:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
